
3-(2-Nitrovinyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrovinyl)benzonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of benzonitrile, where a nitroethenyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Benzaldehyde and Nitroethane: One common method involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
From Benzonitrile and Nitroethene: Another method involves the reaction of benzonitrile with nitroethene under basic conditions. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for benzonitrile, 3-(2-nitroethenyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(2-Nitrovinyl)benzonitrile can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in benzonitrile, 3-(2-nitroethenyl)- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitroethenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitrobenzoic acids and related compounds.
Reduction: Aminobenzonitriles.
Substitution: Halogenated benzonitriles and sulfonated benzonitriles.
Applications De Recherche Scientifique
3-(2-Nitrovinyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and nitrile groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 3-(2-nitroethenyl)- involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can alter the activity of biological molecules. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, which lacks the nitroethenyl group.
3-Nitrobenzonitrile: Similar structure but with a nitro group directly attached to the benzene ring.
4-(2-Nitroethenyl)benzonitrile: Similar structure but with the nitroethenyl group in the para position.
Uniqueness
3-(2-Nitrovinyl)benzonitrile is unique due to the presence of both a nitrile and a nitroethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
62248-92-4 |
|---|---|
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
3-[(E)-2-nitroethenyl]benzonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+ |
Clé InChI |
CDJHTQWXSZMZNZ-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

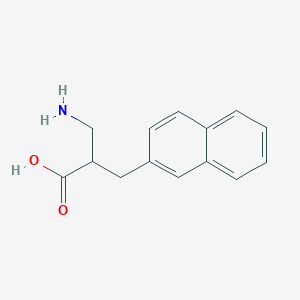
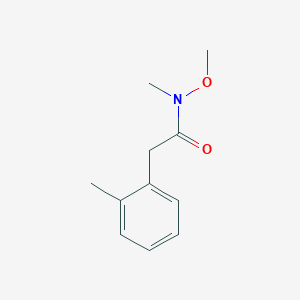

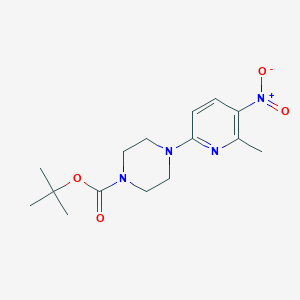

![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)
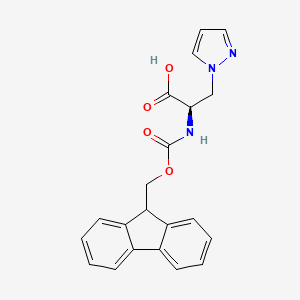
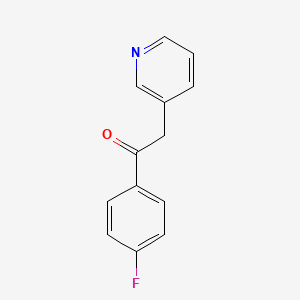
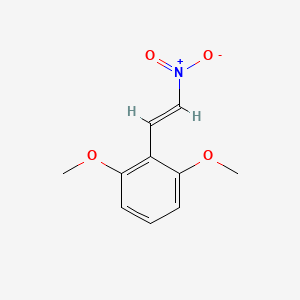
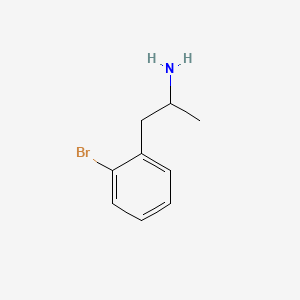
![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
![1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B8271500.png)
